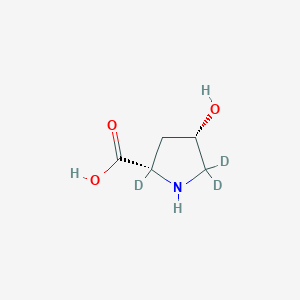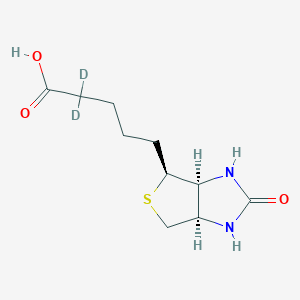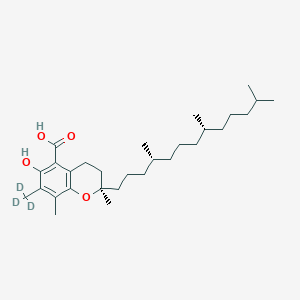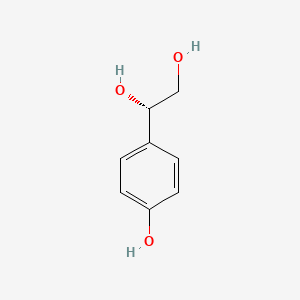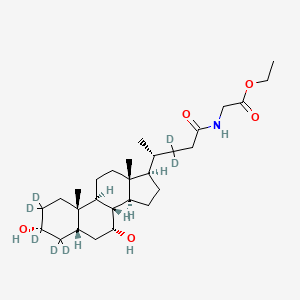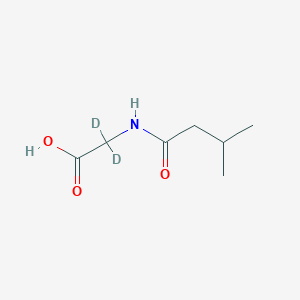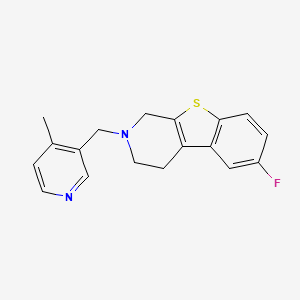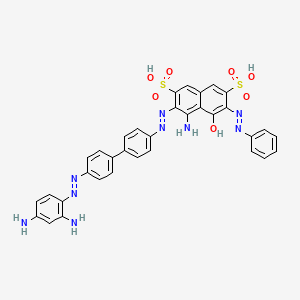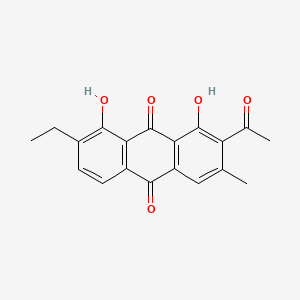
(5R)-Rupintrivir-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-Rupintrivir-d3 is a deuterated analog of Rupintrivir, a potent inhibitor of human rhinovirus 3C protease. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Rupintrivir-d3 involves multiple steps, including the introduction of deuterium atoms. One common method is the enantioselective synthesis, where specific catalysts and reagents are used to ensure the correct stereochemistry. The reaction conditions typically involve controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-Rupintrivir-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
Aplicaciones Científicas De Investigación
(5R)-Rupintrivir-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Investigated for its potential to inhibit viral proteases, making it a candidate for antiviral drug development.
Medicine: Explored for its therapeutic potential in treating viral infections, particularly those caused by rhinoviruses.
Industry: Utilized in the development of stable isotope-labeled compounds for pharmacokinetic studies.
Mecanismo De Acción
The mechanism of action of (5R)-Rupintrivir-d3 involves the inhibition of the 3C protease enzyme in human rhinoviruses. This enzyme is crucial for viral replication, and its inhibition prevents the virus from processing its polyprotein, thereby halting its life cycle. The deuterium atoms in this compound enhance its binding affinity and metabolic stability, making it a more effective inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
Rupintrivir: The non-deuterated parent compound.
Deuterated Analogues: Other deuterated versions of antiviral compounds.
Uniqueness
(5R)-Rupintrivir-d3 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Rupintrivir. This makes it a more promising candidate for drug development, particularly in the treatment of viral infections.
Propiedades
Fórmula molecular |
C31H39FN4O7 |
|---|---|
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
ethyl (E,4S)-4-[[(2R,5R)-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5-[[5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]heptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28+/m0/s1/i4D3 |
Clave InChI |
CAYJBRBGZBCZKO-HDFLBKIESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=NO1)C(=O)N[C@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC |
SMILES canónico |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
